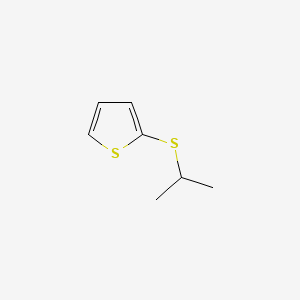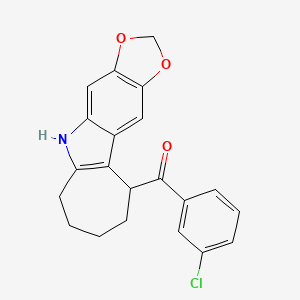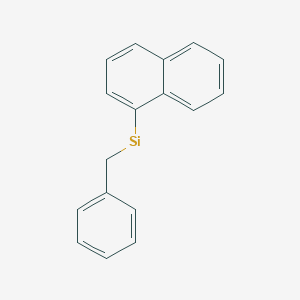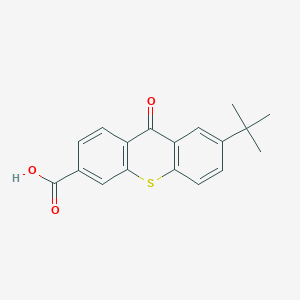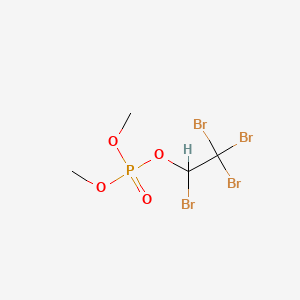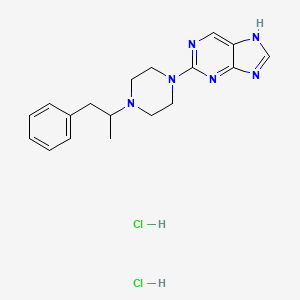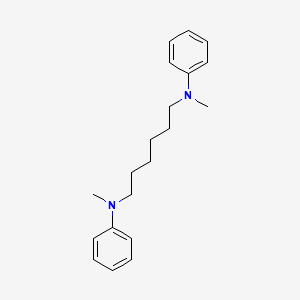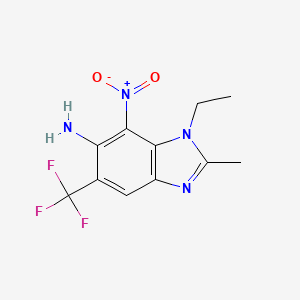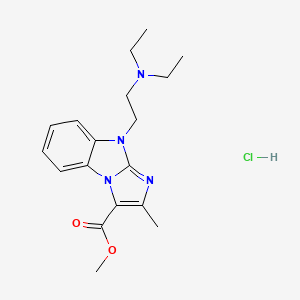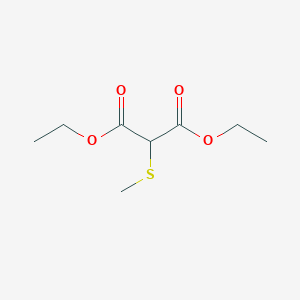
Propanedioic acid, (methylthio)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (methylthio)-, diethyl ester, also known as diethyl methylthiomalonate, is an organic compound with the molecular formula C8H14O4S. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a methylthio group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, (methylthio)-, diethyl ester can be synthesized through the alkylation of diethyl malonate with methylthiol. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, followed by the addition of methylthiol to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (methylthio)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedioic acid, (methylthio)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, (methylthio)-, diethyl ester involves its reactivity as a nucleophile and electrophile. The ester groups can undergo nucleophilic attack, while the methylthio group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar structure but lacks the methylthio group.
Diethyl methylmalonate: Similar structure but lacks the sulfur atom.
Diethyl ethylmalonate: Similar structure but has an ethyl group instead of a methylthio group.
Uniqueness
Propanedioic acid, (methylthio)-, diethyl ester is unique due to the presence of the methylthio group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where the sulfur atom plays a crucial role.
Propriétés
Numéro CAS |
39133-63-6 |
|---|---|
Formule moléculaire |
C8H14O4S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
diethyl 2-methylsulfanylpropanedioate |
InChI |
InChI=1S/C8H14O4S/c1-4-11-7(9)6(13-3)8(10)12-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
JTWJOQUJCWRSAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


